Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel-

Overview

Description

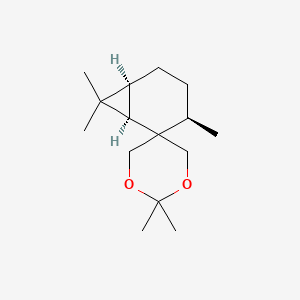

Spiro(bicyclo(410)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- typically involves multi-step organic reactions. Common synthetic routes may include:

Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.

Functional Group Modifications: Introduction of methyl groups and other functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes for large-scale production, ensuring high yield and purity. This may include:

Catalysis: Use of catalysts to enhance reaction rates and selectivity.

Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents like dichloromethane, ethanol, or water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activity, including antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, this compound could serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique structural features.

Mechanism of Action

The mechanism by which Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- exerts its effects would depend on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.

Bicyclic Compounds: Compounds with bicyclic structures that may share similar reactivity.

Uniqueness

The uniqueness of Spiro(bicyclo(4.1.0)heptane-2,5’-(1,3)dioxane), 2’,2’,3,7,7-pentamethyl-, (1R,3R,6S)-rel- lies in its specific spirocyclic structure and the presence of multiple methyl groups, which may confer unique physical and chemical properties.

Biological Activity

Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

- Molecular Formula : C15H26O

- Molecular Weight : 238.38 g/mol

- Structural Features : The compound features a bicyclic system fused to a dioxane ring, which contributes to its distinctive three-dimensional shape crucial for biological interactions .

Biological Activities

Preliminary studies indicate that spiro compounds like this one exhibit a range of biological activities. Notable findings include:

- Antimicrobial Properties : Initial research suggests that spiro compounds can inhibit the growth of various bacterial strains. This activity may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Antitumor Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation in vitro. Mechanistic studies are ongoing to explore how these compounds induce apoptosis in cancer cells.

- Neuroprotective Effects : There is emerging evidence that spiro compounds may protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases.

Interaction with Biological Macromolecules

Studies have focused on how this compound interacts with proteins and nucleic acids. Initial findings suggest:

- Protein Binding : The unique stereochemistry and substituent pattern of the compound allow it to bind effectively to specific protein targets, potentially modulating their activity.

- Nucleic Acid Interaction : There is evidence that spiro compounds can intercalate into DNA, which may lead to alterations in gene expression or induction of DNA damage.

Case Studies

A few relevant case studies highlight the biological activity of similar spiro compounds:

-

Antimicrobial Activity Study :

- A study investigated several spiro compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL.

-

Cancer Cell Proliferation Inhibition :

- Research on a related spiro compound demonstrated a 50% reduction in proliferation of human breast cancer cells at a concentration of 25 µM after 48 hours of treatment.

-

Neuroprotection in Cellular Models :

- In vitro studies showed that a spiro compound reduced oxidative stress markers in neuronal cell lines by over 30% compared to untreated controls.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Spiro(bicyclo(3.1.0)hexane) | C10H16O | Smaller bicyclic system | Limited antimicrobial activity |

| Spiro(bicyclo(4.2.0)octane) | C12H20 | Larger bicyclic system | Moderate cytotoxicity against cancer cells |

| 1,3-Dioxolane Derivatives | CnHmO2 | Related dioxane structures | Varied biological activities depending on functionalization |

The comparative analysis indicates that while structurally related compounds exhibit some biological activities, the unique properties of Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane) may enhance its efficacy as a therapeutic agent.

Properties

IUPAC Name |

(1'R,3'R,6'S)-2,2,3',7',7'-pentamethylspiro[1,3-dioxane-5,2'-bicyclo[4.1.0]heptane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-6-7-11-12(13(11,2)3)15(10)8-16-14(4,5)17-9-15/h10-12H,6-9H2,1-5H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHSGDMSYGKJJY-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C2(C)C)C13COC(OC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]2[C@H](C2(C)C)C13COC(OC3)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888256 | |

| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121251-68-1 | |

| Record name | Spiro(bicyclo(4.1.0)heptane-2,5'-(1,3)dioxane), 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121251681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1R,3R,6S)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro[bicyclo[4.1.0]heptane-2,5'-[1,3]dioxane], 2',2',3,7,7-pentamethyl-, (1.α.,3.β.,6.α.)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.